2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Dynamic surface tension Waterborne coatings High-speed printing

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD, CAS 126-86-3), commonly known under the trade name Surfynol 104, is a non-ionic Gemini surfactant characterized by a symmetrical acetylene glycol structure. It features two hydrophobic groups connected via an acetylene bond to a central hydrophilic diol moiety.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 126-86-3
Cat. No. B126091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7,9-Tetramethyl-5-decyne-4,7-diol
CAS126-86-3
Synonyms1,4-Diisobutyl-1,4-dimethylbutynediol;  2,4,7,9-Tetramethyl-5-decyn-4,7-diol;  Acetylenol E 00;  NSC 5630;  Olfine AK 02;  Olfine PD 301;  Olfine STG-E;  PD 30;  Surfynol 104;  Surfynol 104A;  Surfynol 104BC;  Surfynol 104E;  Surfynol 104H;  Surfynol 104PA;  Surfy
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C#CC(C)(CC(C)C)O)O
InChIInChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3
InChIKeyLXOFYPKXCSULTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) Procurement Guide: Properties & Baseline Characteristics


2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD, CAS 126-86-3), commonly known under the trade name Surfynol 104, is a non-ionic Gemini surfactant characterized by a symmetrical acetylene glycol structure. It features two hydrophobic groups connected via an acetylene bond to a central hydrophilic diol moiety [1]. This unique architecture confers multifunctional properties including dynamic surface tension reduction, molecular defoaming, and viscosity stabilization, distinguishing it from conventional single-chain nonionic surfactants. TMDD is a high-production-volume chemical with broad industrial utility in waterborne coatings, inks, adhesives, and agricultural formulations [2].

Why Generic Surfactant Substitution Fails for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol: The Gemini Structure Differentiation


Conventional nonionic surfactants such as alkyl ethoxylates and ethoxylated alkyl phenols cannot replicate the performance profile of TMDD due to fundamental structural differences. TMDD's Gemini (ABA-type) architecture—two hydrophobic groups connected symmetrically to a central hydrophilic moiety via a rigid acetylene bond—enables rapid molecular migration to newly created interfaces, a prerequisite for effective dynamic surface tension reduction under high-speed application conditions [1]. Traditional surfactants with linear or lightly branched single-chain structures diffuse more slowly and often stabilize foam rather than suppress it [2]. Furthermore, ethoxylated variants of TMDD (e.g., Surfynol 440, 465) exhibit higher HLB values and altered solubility profiles that compromise the intrinsic defoaming and low water sensitivity characteristics of the non-ethoxylated parent molecule [3]. Empirical comparisons substantiate that these structural distinctions translate into quantifiable performance gaps, detailed in the evidence guide below.

Quantitative Performance Evidence: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol vs. Comparator Surfactants


Dynamic Surface Tension: TMDD vs. Ethoxylated TMDD (Surfynol 465) at 0.1 wt%

TMDD (Surfynol 104) achieves a significantly lower dynamic surface tension than its ethoxylated derivative Surfynol 465 at equivalent active concentration, despite both sharing the same TMDD core scaffold [1]. This demonstrates that the non-ethoxylated Gemini structure is intrinsically more effective for rapid interfacial adsorption under dynamic conditions, a parameter critical for high-speed industrial processes such as spray coating and gravure printing.

Dynamic surface tension Waterborne coatings High-speed printing

Relative Defoaming Efficacy: TMDD (Surfynol 104) Ranked Against In-Class Acetylenic Diols in Glyphosate Formulations

In a controlled comparative study of acetylenic diol surfactants as defoamers for glyphosate formulations containing alkyl glycoside surfactants, TMDD (Surfynol 104) demonstrated intermediate defoaming efficacy, significantly outperforming the ethoxylated variant Surfynol 420 while being surpassed by Surfynol 110D [1]. The ranking establishes TMDD's position as a cost-effective molecular defoamer in this application class, where ethoxylation level inversely correlates with defoaming performance.

Defoaming Agrochemical formulation Alkyl glycoside compatibility

Interfacial Molecular Footprint: Acetylenic Diol Surfactants vs. Ethoxylated Alkyl Phenols at Monolayer Coverage

Acetylenic diol-based surfactants, including TMDD and its ethoxylates, exhibit a molecular footprint at monolayer coverage that is 2–3 times larger than that of similarly ethoxylated alkyl phenol surfactants [1]. This increased area per molecule, determined from Langmuir adsorption isotherm fitting on lampblack and phthalocyanine blue pigment surfaces, reflects the steric consequences of the Gemini architecture where two hydrophobic branches adsorb to the surface while the central hydrophilic group extends into the aqueous phase.

Adsorption isotherm Pigment wetting Surface coverage

Water Sensitivity: TMDD vs. Conventional Ethoxylated and Anionic Surfactants

The hydrophobic character of TMDD (HLB value of approximately 4) results in significantly reduced water sensitivity in cured coating films compared to conventional ethoxylated or anionic surfactants, which typically possess higher HLB values and impart residual hydrophilicity [1]. This characteristic is attributed to the compact Gemini structure that lacks polyoxyethylene chains, a known source of post-application water uptake in surfactant-containing formulations.

Water resistance Coating durability Moisture sensitivity

Comparative Surface Tension Performance: Non-Ethoxylated TMDD vs. Ethoxylated TMDD (Surfynol 440)

When comparing non-ethoxylated TMDD (Surfynol 104, HLB ~3-4) with low-level ethoxylated TMDD (Surfynol 440, HLB ~8, containing 3.5 mol ethylene oxide), the non-ethoxylated variant delivers a comparable equilibrium surface tension (33.1 mN/m vs. 32.2 mN/m at 0.1 wt%) while maintaining a substantially lower HLB and correspondingly greater hydrophobicity [1]. For applications requiring both surface activity and minimal water affinity, the non-ethoxylated form provides a differentiated balance of properties.

Equilibrium surface tension Static surface tension Surfactant efficiency

Formulation Homogeneity Advantage Over Silicone Defoamers in Water-Soluble Concentrates

In concentrated aqueous glyphosate formulations, TMDD-based acetylenic diol surfactants remain homogeneously solubilized by the alkyl glycoside surfactant system, whereas conventional silicone-based defoamers are insoluble and separate from the formulation over time [1]. This solubility-driven homogeneity ensures consistent defoaming performance upon dilution to spray concentrations, at which point the acetylenic diol becomes insoluble and functions as an effective defoamer.

Formulation stability Defoamer compatibility Phase separation

High-Value Application Scenarios for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol Based on Quantitative Differentiation


High-Speed Waterborne Coating Applications Requiring Defect-Free Dynamic Wetting

In roll coating, spray coating, and curtain coating lines where surface creation rates are high, TMDD's dynamic surface tension of 36.4 mN/m at 0.1% (vs. 44.3 mN/m for ethoxylated TMDD Surfynol 465) enables rapid interfacial adsorption. This prevents cratering, pinholes, and fisheyes on low-energy substrates such as polyethylene and polypropylene. Unlike traditional alkyl ethoxylates that exhibit poor dynamic performance [1], TMDD combines wetting with intrinsic molecular defoaming, eliminating the need for separate defoamer additives that can introduce surface defects .

Agrochemical Glyphosate Formulations with Alkyl Glycoside Surfactant Systems

For liquid glyphosate concentrates containing alkyl glycoside surfactants, TMDD (Surfynol 104) serves as a solubilized defoamer in the concentrate that becomes activated upon spray-tank dilution. Its defoaming ranking—Surfynol 110D > TMDD (104) ≫ Surfynol 420 [2]—positions it as an effective option where the highest-efficiency Surfynol 110D is unavailable or cost-prohibitive. Critically, TMDD overcomes the phase-separation limitation of silicone defoamers, maintaining homogeneous distribution throughout the product shelf-life [2].

Pigment Dispersion and Grinding for Waterborne Ink and Color Paste Formulations

In pigment dispersion processes, TMDD-series surfactants provide a molecular footprint at monolayer coverage that is 2–3× larger than similarly ethoxylated alkyl phenols on carbon black and phthalocyanine blue surfaces [3]. This larger steric footprint, combined with TMDD's multifunctional wetting and defoaming characteristics, enables effective pigment wetting with reduced surfactant loading while simultaneously suppressing foam generation during high-shear grinding operations.

Moisture-Sensitive Waterborne Adhesive and Coating Systems

Formulations where post-cure water sensitivity is a critical failure mode benefit from TMDD's low HLB (~4) and absence of polyoxyethylene chains. Compared to conventional ethoxylated nonionic surfactants (typical HLB >10) that impart residual hydrophilicity and increase water uptake , TMDD contributes significantly reduced water sensitivity while maintaining effective dynamic wetting. This dual functionality is particularly valuable in pressure-sensitive adhesives, industrial maintenance coatings, and DIY wood coatings exposed to humid environments.

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